molecular formula C16H27NO8 B12277371 N,N-di-tert-butoxycarbonyl-L-asparticaciddimethylester

N,N-di-tert-butoxycarbonyl-L-asparticaciddimethylester

Cat. No.: B12277371
M. Wt: 361.39 g/mol
InChI Key: ALQXXUHPEAESLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-di-tert-butoxycarbonyl-L-asparticaciddimethylester is a chemical compound commonly used in organic synthesis. It is a derivative of aspartic acid, where the amino group is protected by two tert-butoxycarbonyl (Boc) groups, and the carboxyl groups are esterified with methyl groups. This compound is often utilized as a building block in peptide synthesis and other organic reactions due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-di-tert-butoxycarbonyl-L-asparticaciddimethylester typically involves the protection of the amino group of L-aspartic acid with tert-butoxycarbonyl groups. This is achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium bicarbonate or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The carboxyl groups are then esterified using methanol and a catalyst such as sulfuric acid or oxalyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems are often employed to enhance efficiency and sustainability . These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-di-tert-butoxycarbonyl-L-asparticaciddimethylester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: L-aspartic acid and methanol.

    Deprotection: L-aspartic acid and tert-butyl alcohol.

    Substitution: Depends on the nucleophile used; can yield a variety of substituted aspartic acid derivatives.

Scientific Research Applications

N,N-di-tert-butoxycarbonyl-L-asparticaciddimethylester is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-di-tert-butoxycarbonyl-L-asparticaciddimethylester involves its role as a protected amino acid derivative. The Boc groups protect the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-di-tert-butoxycarbonyl-L-asparticaciddimethylester is unique due to its dual protection of the amino group and esterification of the carboxyl groups. This dual protection provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and peptide chemistry.

Properties

Molecular Formula

C16H27NO8

Molecular Weight

361.39 g/mol

IUPAC Name

dimethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]butanedioate

InChI

InChI=1S/C16H27NO8/c1-15(2,3)24-13(20)17(14(21)25-16(4,5)6)10(12(19)23-8)9-11(18)22-7/h10H,9H2,1-8H3

InChI Key

ALQXXUHPEAESLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C(CC(=O)OC)C(=O)OC)C(=O)OC(C)(C)C

Origin of Product

United States

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